2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
Overview
Description
2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide is a chemical compound that has been the subject of various studies due to its interesting molecular structure and potential applications. The compound features a difluorophenyl group, a chloro group, and a difluoroacetamide moiety, which together contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related acetamide compounds has been explored in the literature. For instance, trifluoroacetic acid-catalyzed synthesis has been used to create N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides, which demonstrates the potential for synthesizing complex acetamide structures using catalytic methods . Although the exact synthesis of 2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure and conformation of 2-chloro-2,2-difluoroacetamide have been studied using electron diffraction and quantum chemical calculations . The studies predict a conformation where the C-Cl bond is approximately orthogonal to the CCON skeleton, and the NH2 group is slightly nonplanar. The structural parameters, such as bond distances and angles, have been refined using ab initio results as constraints. These findings provide a basis for understanding the molecular structure of related compounds, including 2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide.
Chemical Reactions Analysis
The chemical reactivity of related acetamide compounds has been investigated through various analyses, including natural bond orbital (NBO) analysis and molecular electrostatic potential mapping . These studies help predict sites and relative reactivities towards electrophilic and nucleophilic attacks, which are crucial for understanding the chemical behavior of 2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide in different reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives have been characterized using techniques such as vibrational spectroscopy, X-ray crystallography, and thermodynamic analysis . For example, the crystal structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide has been determined, revealing intramolecular hydrogen bonding and intermolecular interactions that influence the compound's stability and reactivity . These studies provide insights into the properties of acetamide compounds, which can be extrapolated to understand the properties of 2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide.
Mechanism of Action
Target of Action
The compound N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide, also known as 2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide, is an antifungal agent. Its primary target is the fungal enzyme lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the fungal cell membrane .
Mode of Action
The compound acts as an inhibitor of lanosterol 14α-demethylase . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to a deficiency in ergosterol and an accumulation of 14α-methyl sterols, which results in alterations in the fungal cell membrane .
Biochemical Pathways
The affected pathway is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane. The inhibition of lanosterol 14α-demethylase disrupts the production of ergosterol, leading to detrimental effects on the fungal cell membrane .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to alterations in the fungal cell membrane . These changes can disrupt the function and structure of the membrane, leading to impaired fungal cell growth and replication . Ultimately, this results in the death of the fungal cells and the resolution of the fungal infection .
properties
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO/c9-8(12,13)7(15)14-6-2-1-4(10)3-5(6)11/h1-3H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJRGNPPKUHVQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C(F)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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